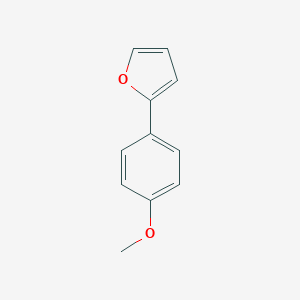
5-フェニルジピロメタン
概要
説明
“2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole” is a chemical compound with the CAS Number: 107798-98-1. It has a molecular weight of 222.29 and its IUPAC name is 2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole . The compound is solid in physical form .
Synthesis Analysis
The synthesis of compounds similar to “2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole” has been reported in various studies. For instance, dipyrromethanes, which are useful intermediates in the synthesis of porphyrins and their analogs, have high potential in the synthesis of new bis(porphyrins) or other related compounds .Molecular Structure Analysis
The molecular structure of “2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole” is represented by the linear formula C15H14N2 . The InChI code for this compound is 1S/C15H14N2/c1-2-6-12(7-3-1)15(13-8-4-10-16-13)14-9-5-11-17-14/h1-11,15-17H .科学的研究の応用
ポルフィリン化学
ジピロメタンは、大環状化合物やジピロメテン金属錯体の調製のための不可欠な合成足場として役立ちます。ポルフィリン化学では、これらの構造が中心的な役割を果たします。伝統的に、β位に置換基を持ち、メソ位に置換基を持たないジピロメタンは、天然に存在するポルフィリンの合成に使用されています。 しかし、メソ置換ジピロメタンも、合成ポルフィリン、カリックスピロール、クロリン、コロール、拡張ポルフィリン(サフィリンやスマラジリンなど)の合成に役立つようになりました .
BODIPYs (4,4-ジフルオロ-4-ボラ-3a,4a-ジアザ-s-インダセン)
BODIPYは、蛍光プローブとして広く使用されているジピロメテン金属錯体のクラスです。これらの化合物は、優れた光物理的特性を示し、さまざまな用途で貴重な存在となっています。 研究者らは、BODIPYを蛍光イメージング、センシング、ラベリングに成功裏に用いています .
有機金属錯体
ジピロメタン骨格は、有機金属錯体の合成のための汎用的な配位子として役立ちます。研究者は、その合成アクセスの容易さと置換の汎用性を高く評価しています。 特に、アルミニウム錯体は重合反応の触媒として、鉄錯体はC-H結合アミンの触媒として、ジピロメテンのルテニウム錯体はビス(2,2'-ビピリジル)(ジピリナト)ルテニウム(II)錯体の前駆体として使用されてきました .
電気化学
電気化学的研究では、ポリ(5-フェニルジピロメタン)の挙動を調査しました。ポルフィリンのπ環の酸化は、2つの1電子ステップを経て進行し、πラジカルカチオンとジカチオンを形成します。 さらに、5-フェニルジピロメタンと5-(4-ピリジル)ジピロメタンは、導電性ホモポリマー(cMIP)とコポリマー(co-cMIP)を形成することができます .
Safety and Hazards
The compound “2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard codes associated with this compound include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .
将来の方向性
While specific future directions for “2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole” are not explicitly mentioned in the available resources, it’s worth noting that pyrrole-containing compounds have a broad range of chemical and biological properties, making them a potential source of biologically active compounds . This suggests that there is potential for further exploration and development of these compounds in various fields, including medicinal chemistry.
作用機序
Target of Action
5-Phenyldipyrromethane primarily targets the formation of carbon-carbon bonds in organic molecules . It acts as a key intermediate in the preparation of porphyrin-based materials and other organic compounds .
Mode of Action
The compound’s mode of action involves participating in cross-coupling reactions to form carbon-carbon bonds . It has been demonstrated to form both conductive homo-polymers and co-polymers .
Biochemical Pathways
5-Phenyldipyrromethane plays a role in the creation of diverse molecular architectures, enabling the exploration of new chemical properties and potential applications in various experimental applications . It has been used as a building block in the synthesis of various organic molecules .
Pharmacokinetics
Its ability to form conductive polymers suggests that it may have interesting absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of 5-Phenyldipyrromethane’s action is the formation of new carbon-carbon bonds, leading to the synthesis of various organic molecules . It has been shown to contribute to the preparation of sensors based on molecularly imprinted conductive polymers .
Action Environment
Its use in the preparation of sensors suggests that it may be sensitive to changes in the electrochemical environment .
特性
IUPAC Name |
2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-6-12(7-3-1)15(13-8-4-10-16-13)14-9-5-11-17-14/h1-11,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOQKWUKLACHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401973 | |
| Record name | 5-PHENYLDIPYRROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107798-98-1 | |
| Record name | 5-PHENYLDIPYRROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-phenyldipyrromethane in porphyrin chemistry?
A1: 5-Phenyldipyrromethane serves as a key precursor for synthesizing various porphyrins, including the symmetric 5,15-diphenylporphyrin []. It is a vital component in the widely used "2+2" condensation reactions for porphyrin synthesis [, , ].
Q2: What are the typical reaction conditions for using 5-phenyldipyrromethane in porphyrin synthesis?
A2: 5-Phenyldipyrromethane is typically reacted with an aldehyde in the presence of an acid catalyst. Commonly used catalysts include trifluoroacetic acid (TFA) and boron trifluoride etherate (BF3-etherate) []. The choice of solvent and reaction conditions can significantly influence the yield and purity of the porphyrin product, impacting the occurrence of scrambling reactions [, ].
Q3: What is the problem of "scrambling" in porphyrin synthesis using 5-phenyldipyrromethane?
A3: Scrambling refers to undesirable side reactions that can occur during the acid-catalyzed condensation of 5-phenyldipyrromethane with aldehydes. These reactions lead to the formation of a mixture of porphyrins with different substitution patterns, making purification challenging [, ].
Q4: How does the structure of 5-phenyldipyrromethane contribute to scrambling?
A4: The relatively unhindered nature of the 5-phenyl substituent in 5-phenyldipyrromethane makes it more susceptible to acidolysis, a key step in the scrambling process []. Bulkier substituents, such as mesityl in 5-mesityldipyrromethane, hinder acidolysis and reduce scrambling [].
Q5: Are there strategies to minimize scrambling in reactions involving 5-phenyldipyrromethane?
A5: Research has identified several approaches to minimize scrambling:
- Using alternative reaction conditions: Employing milder acid catalysts, lower concentrations, specific solvents (like acetonitrile or DMSO), and controlled temperatures can help suppress scrambling [, ].
- Adding salts: The presence of salts like ammonium chloride (NH4Cl) has been found to reduce scrambling, potentially by influencing the reactivity of oligomeric intermediates [, ].
Q6: What is the molecular formula and molecular weight of 5-phenyldipyrromethane?
A6: The molecular formula of 5-phenyldipyrromethane is C15H14N2. Its molecular weight is 222.28 g/mol.
Q7: Are there alternative synthetic routes to 5-phenyldipyrromethane?
A7: Yes, besides the traditional acid-catalyzed condensation of pyrrole with benzaldehyde, researchers have explored alternative synthetic methods:
- Using K2S2O8: Potassium persulfate (K2S2O8) has been reported to mediate the synthesis of 5-phenyldipyrromethane from pyrrole and phenylglyoxylic acid without requiring an excess of pyrrole or strong acids []. This method demonstrates potential for large-scale synthesis.
- From α-acylpyrroles: 5-Phenyldipyrromethane can be prepared by the TFA-catalyzed condensation of pyrrole with 2-(α-hydroxy-α-phenylmethyl)pyrrole [].
Q8: What are some applications of 5-phenyldipyrromethane beyond porphyrin synthesis?
A8: 5-Phenyldipyrromethane and its derivatives have shown potential applications in:
- Synthesis of expanded porphyrinoids: It can be used to create larger macrocycles like sapphyrins, pentaphyrins, and hexaphyrins, expanding the structural diversity of porphyrin-like compounds [].
- Calix[4]pyrrole synthesis: The reaction of 5,5′-diethyldipyrromethane with azoalkenes can lead to the formation of calix[4]pyrroles, macrocyclic compounds with interesting host-guest chemistry [].
- Synthesis of bilanes: 5,5′-diethyldipyrromethane can undergo bis(hetero-Diels–Alder) reactions with azoalkenes to yield bilanes, linear tetrapyrrole precursors to porphyrins [].
Q9: Are there any studies on the large-scale synthesis of 5-phenyldipyrromethane?
A9: Yes, researchers have developed a scalable, one-flask synthesis using a large excess of pyrrole as the solvent and indium chloride (InCl3) as a mild Lewis acid catalyst []. This method allows for the preparation of over 100 grams of 5-phenyldipyrromethane with minimal waste and simplified purification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



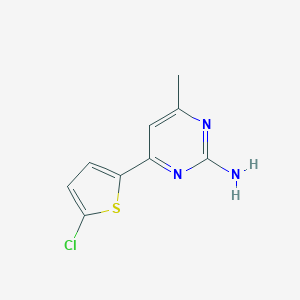
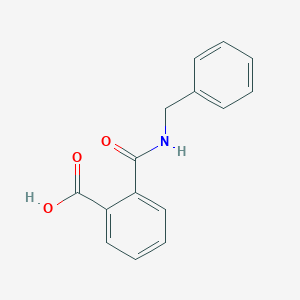





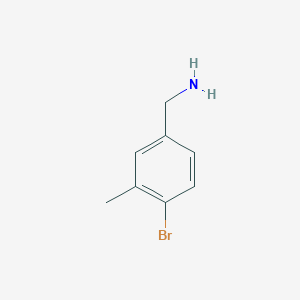
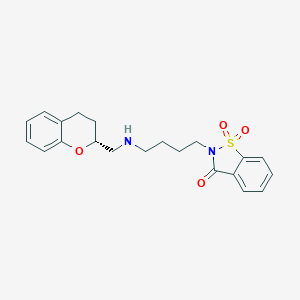
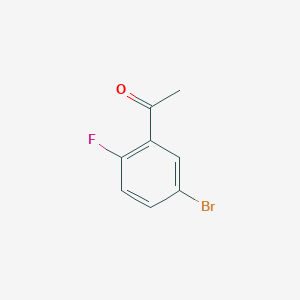
![(2S)-N-[5-[[(2S)-2,5-diaminopentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B170816.png)
